1-O-Octadecyl-2-O-methyl-sn-glycerol 1-O-Octadecyl-2-O-methyl-sn-glycerol 1-O-Octadecyl-2-O-methyl-sn-glycerol is a metabolite of a phosphotidylinositol ether lipid analog (PIA). PIAs are known to target the pleckstrin homology domain of the serine/threonine kinase Akt and to induce apoptosis in cancer cell lines with high levels of endogenous Akt activity.
Brand Name: Vulcanchem
CAS No.: 83167-59-3
VCID: VC0159043
InChI: InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3/t22-/m0/s1
SMILES: CCCCCCCCCCCCCCCCCCOCC(CO)OC
Molecular Formula: C22H46O3
Molecular Weight: 358.6 g/mol

1-O-Octadecyl-2-O-methyl-sn-glycerol

CAS No.: 83167-59-3

Reference Standards

VCID: VC0159043

Molecular Formula: C22H46O3

Molecular Weight: 358.6 g/mol

1-O-Octadecyl-2-O-methyl-sn-glycerol - 83167-59-3

CAS No. 83167-59-3
Product Name 1-O-Octadecyl-2-O-methyl-sn-glycerol
Molecular Formula C22H46O3
Molecular Weight 358.6 g/mol
IUPAC Name (2S)-2-methoxy-3-octadecoxypropan-1-ol
Standard InChI InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3/t22-/m0/s1
Standard InChIKey JWBOVDKFGDXGCR-QFIPXVFZSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCCOC[C@H](CO)OC
SMILES CCCCCCCCCCCCCCCCCCOCC(CO)OC
Canonical SMILES CCCCCCCCCCCCCCCCCCOCC(CO)OC
Description 1-O-Octadecyl-2-O-methyl-sn-glycerol is a metabolite of a phosphotidylinositol ether lipid analog (PIA). PIAs are known to target the pleckstrin homology domain of the serine/threonine kinase Akt and to induce apoptosis in cancer cell lines with high levels of endogenous Akt activity.
Synonyms 2-Methyl-1-octadecyl-sn-glycerol;PIA 7
Reference 1.Castillo, S.S.,Brognard, J.,Petukhov, P.A., et al. Preferential inhibition of Akt and killing of Akt-dependent cancer cells by rationally designed phosphatidylinositol ether lipid analogues. Cancer Research 64(8), 2782-2792 (2004).
PubChem Compound 459930
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator